

Ivermectin monosaccharide degradation and stability studies

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An In-depth Technical Guide on the Degradation and Stability of Ivermectin and its Monosaccharide Derivative

Executive Summary

Ivermectin (IVM), a potent macrocyclic lactone antiparasitic agent, is susceptible to degradation under various environmental conditions, leading to the formation of several degradants. A primary degradation pathway involves the hydrolysis of its disaccharide moiety, first yielding **ivermectin monosaccharide** and subsequently the ivermectin aglycone. Understanding the kinetics and mechanisms of this degradation is crucial for ensuring the stability, efficacy, and safety of ivermectin-containing pharmaceutical products. This technical guide provides a comprehensive overview of ivermectin's degradation pathways, detailed experimental protocols for stability-indicating studies, and a summary of its stability under stress conditions including acid and base hydrolysis, oxidation, photolysis, and thermal stress.

Introduction

Ivermectin is a semi-synthetic derivative of the avermectin family, widely used in both human and veterinary medicine to treat and control parasitic infections.^[1] Its structure consists of a large 16-membered lactone ring connected to a disaccharide unit at the C-13 position. The integrity of this structure is essential for its biological activity. However, the glycosidic bonds of the disaccharide are susceptible to cleavage, particularly through hydrolysis.^{[2][3]}

Forced degradation studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods as mandated by ICH guidelines.[1][4][5] For ivermectin, these studies have shown that it degrades under acidic, alkaline, oxidative, and photolytic conditions.[4][6][7] A key step in its hydrolytic degradation is the loss of the terminal oleandrose sugar to form the **ivermectin monosaccharide**, which can be further hydrolyzed to the inactive aglycone.[2][8] This document details the conditions leading to this degradation and the analytical methods used to monitor it.

Ivermectin Degradation Pathways

Ivermectin's degradation primarily occurs at the disaccharide chain, although modifications to the macrocyclic lactone ring can also occur, especially under oxidative stress. The sequential loss of the sugar moieties is a critical degradation pathway.

Hydrolytic Degradation (Acidic and Alkaline)

Ivermectin is highly susceptible to acid- and base-catalyzed hydrolysis.[6][7]

- **Acid-Catalyzed Hydrolysis:** In acidic conditions, the glycosidic bonds are readily cleaved.[2] This reaction leads to the formation of **ivermectin monosaccharide** and ivermectin aglycone.[8][9] Studies have shown that ivermectin is labile to acid hydrolysis, with nearly complete degradation observed when subjected to 1 M HCl at room temperature.[10] The rate of degradation is dependent on the pH, with acidic environments in soil reported to inhibit hydrolysis and stabilize the molecule, prolonging its persistence.[9]
- **Alkaline-Catalyzed Hydrolysis:** Ivermectin also degrades in basic conditions.[4] Similar to acid hydrolysis, this process can lead to the formation of the monosaccharide and aglycone.[8] Nearly complete degradation has been observed at room temperature with 0.1 M NaOH.[10]

Oxidative Degradation

The drug is susceptible to degradation by oxidation.[6][7] Forced degradation studies using hydrogen peroxide (H₂O₂) and other oxidizing agents like potassium dichromate (K₂Cr₂O₇) have confirmed its vulnerability.[1][4] A major degradation product identified from H₂O₂ induced

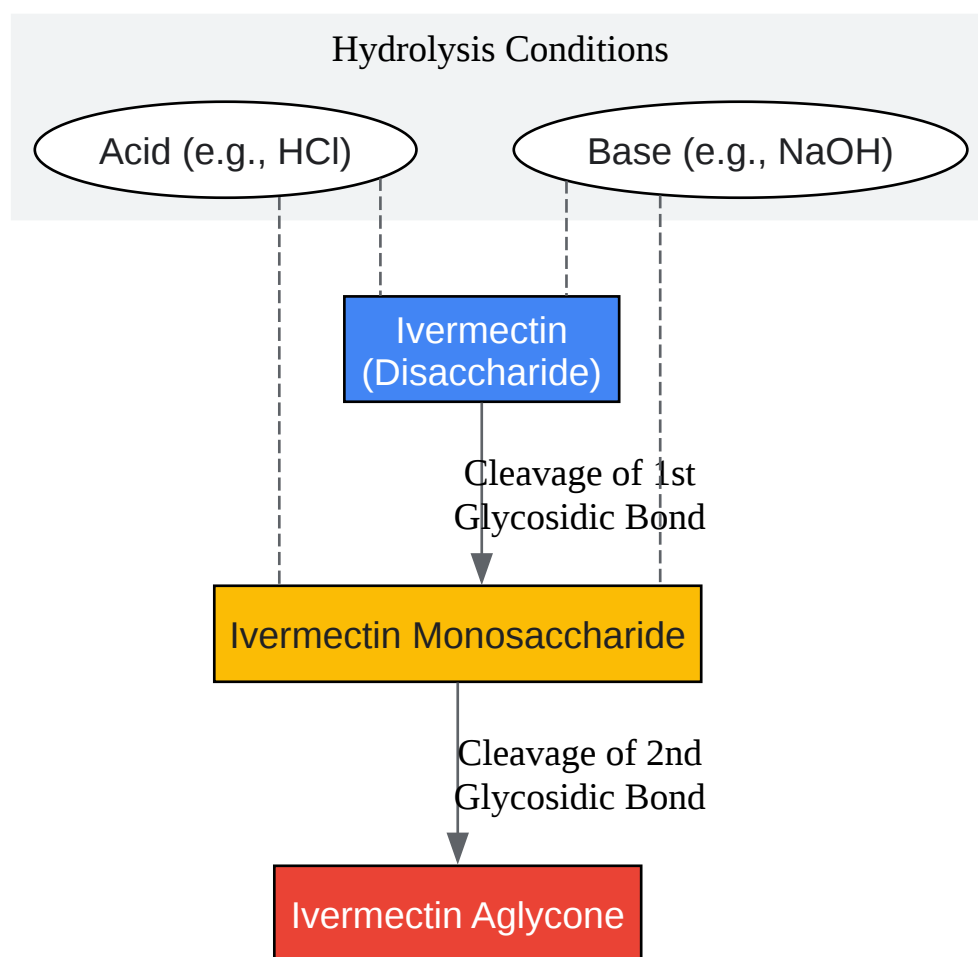
oxidation is 3,4-epoxide H₂B_{1a}, indicating that the macrocyclic ring is also a site for oxidative attack.[\[1\]](#)[\[4\]](#)

Photodegradation

Exposure to light, particularly UV radiation, can cause significant degradation of ivermectin.[\[11\]](#) [\[12\]](#) Photodegradation has been observed to occur primarily at a wavelength of 350 nm.[\[11\]](#)[\[13\]](#) In one study, approximately 90% photodegradation was observed after 5 hours of irradiation in the presence of a TiO₂ catalyst.[\[14\]](#) The degradation mechanism involves the generation of free radicals, including singlet oxygen, superoxide anion, and hydroxyl radicals.[\[11\]](#)[\[13\]](#) The composition of the medium influences photostability, with degradation being more pronounced in seawater compared to river water.[\[11\]](#)

Thermal Degradation

Ivermectin shows varied stability under thermal stress. While it is generally resistant to processes like pasteurization and boiling in milk, degradation can occur at higher temperatures.[\[15\]](#) Thermogravimetric analysis (TGA) has shown that thermal degradation of pure ivermectin begins at 157°C.[\[16\]](#) Forced degradation studies have been performed by exposing solid ivermectin to 80°C for 14 days to generate thermal degradants.[\[17\]](#)



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Caption: Ivermectin Hydrolytic Degradation Pathway.

Experimental Protocols

Standardized protocols are employed to conduct forced degradation studies and analyze the resulting samples.

Forced Degradation (Stress Testing) Protocols

These studies are designed to accelerate the degradation of ivermectin to identify its likely degradation products.[18]

- Acid Hydrolysis: A sample solution of ivermectin is treated with 0.1 M hydrochloric acid (HCl) for 4 hours and subsequently neutralized with 0.1 M sodium hydroxide (NaOH).[17]

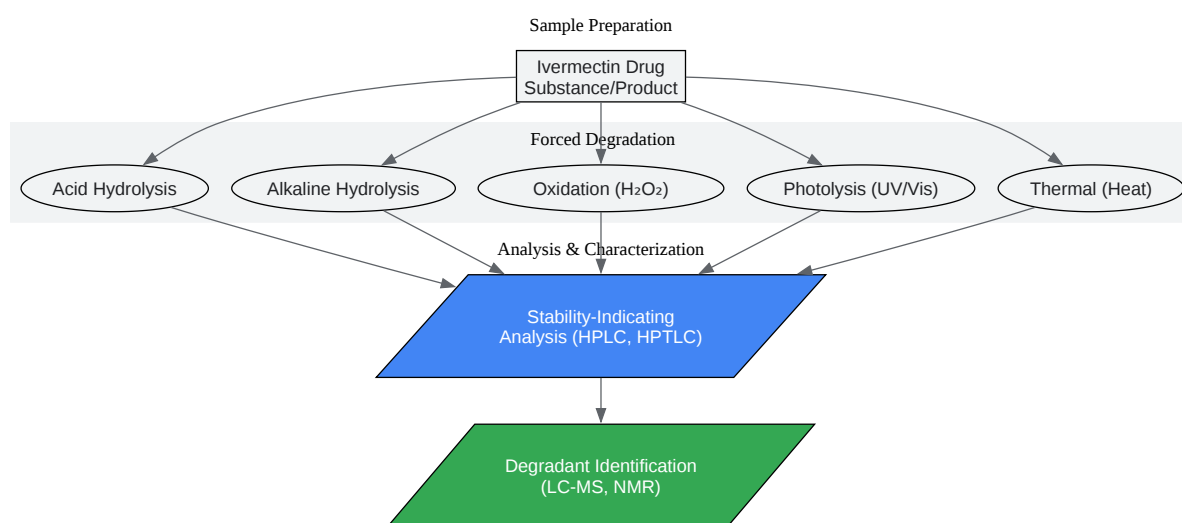
- **Base Hydrolysis:** The sample is treated with 0.015 M NaOH for 2 hours and then neutralized with 0.015 M HCl.[17]
- **Oxidative Degradation:** Stress degradation is performed using two common oxidizing agents. One method involves treating the sample with 3% hydrogen peroxide (H_2O_2) at room temperature for 2 hours.[17] Another uses 5 mM potassium dichromate ($\text{K}_2\text{Cr}_2\text{O}_7$) for 22 hours at room temperature.[17]
- **Photolytic Degradation:** A solution of ivermectin in a quartz flask is irradiated for 10 hours. [17] Solid samples have been stressed by irradiation with 765 W/m² light intensity for 8 hours.[17]
- **Thermal Degradation:** Solid ivermectin is exposed to a temperature of 80°C for a period of 14 days.[17]

Analytical Methodologies

A range of analytical techniques are used for the separation, quantification, and identification of ivermectin and its degradants.

- **High-Performance Liquid Chromatography (HPLC):** This is the most widely used technique. A typical stability-indicating method uses a reversed-phase C18 column (e.g., 100 mm × 4.6 mm, 2.7 µm particle size) maintained at 45°C.[17] A gradient elution with a mobile phase composed of water, acetonitrile, and isopropanol is often employed.[17] UV detection is commonly set at 245 nm.[19][20]
- **High-Performance Thin-Layer Chromatography (HPTLC):** An HPTLC method has been developed for quantifying ivermectin in the presence of its degradants.[6] The separation is achieved on silica gel plates with a mobile phase such as n-hexane: acetone: ethyl acetate (6.5: 3.5: 0.1 v/v/v), and densitometric analysis is carried out at 247 nm.[6][7]
- **Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS):** This powerful technique is used for the identification and structural characterization of degradation products.[1][4] It allows for precise mass measurements to determine the elemental composition of the degradants.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used for the definitive structural elucidation of major degradation products after they have been isolated, for instance, using semi-preparative HPLC.[1][4]



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Caption: Experimental Workflow for Ivermectin Stability Studies.

Data on Ivermectin Stability and Degradation

Quantitative data from various studies provide insight into the rate and extent of ivermectin degradation under different conditions.

Table 1: Summary of Forced Degradation Conditions and Observations for Ivermectin

Stress Condition	Reagent/Parameters	Duration	Key Observations	Citation(s)
Acid Hydrolysis	0.1 M HCl	4 hours	Susceptible to degradation.	[17]
1 M HCl	-	Nearly complete degradation.	[10]	
0.02 M HCl	3 hours	Forms monosaccharide (MS H ₂ B _{1a}) and aglycone.	[2]	
Alkaline Hydrolysis	0.015 M NaOH	2 hours	Susceptible to degradation.	[17]
0.1 M NaOH	-	Nearly complete degradation.	[10]	
Oxidation	3% H ₂ O ₂	2 hours	Susceptible to degradation.	[17]
5 mM K ₂ Cr ₂ O ₇	22 hours	Susceptible to degradation.	[17]	
Photodegradation	UV/Visible Light (Solid)	8 hours	Susceptible to degradation.	[17]
UV/Visible Light (Solution)	10 hours	Susceptible to degradation.	[17]	
Thermal Stress	80°C (Solid)	14 days	Susceptible to degradation.	[17]
Cooking (Meat)	-	Found to be stable.	[21]	

Table 2: Quantitative Stability and Degradation Data for Ivermectin

Study Type	Matrix/Medium	Condition	Parameter	Result	Citation(s)
Photocatalysis	Aqueous TiO ₂ suspension	UV Irradiation	Degradation %	~90% after 5 hours	[14][22]
Rate Constant (k)	0.36 - 0.64 h ⁻¹	[14][22]			
Long-term Storage	Sheep Milk	-20°C Freezing	Degradation %	~25% after 2 years	[15]
Formulation Stability	0.2% w/v Oral Solution	Room Temp (25°C)	% Remaining	~97% ± 0.2 after 3 months	[23]
Biodegradation	Culture Medium	A. taiwanensis (28-35°C)	Degradation %	>65%	[24]
A. taiwanensis (pH 7-9)	Degradation %	>69%	[24]		

Conclusion

The stability of ivermectin is a critical quality attribute that is significantly influenced by environmental factors such as pH, light, oxidizing agents, and temperature. The primary degradation pathway under hydrolytic conditions involves the sequential cleavage of the disaccharide chain, leading first to the formation of **ivermectin monosaccharide** and then to ivermectin aglycone. Comprehensive forced degradation studies, coupled with robust, stability-indicating analytical methods like HPLC and LC-MS, are imperative for identifying these degradants and understanding the molecule's stability profile. The data summarized in this guide underscores the susceptibility of ivermectin to acidic, alkaline, oxidative, and photolytic stress, while showing relative stability to moderate thermal stress. This information is vital for the development of stable pharmaceutical formulations, the establishment of appropriate storage conditions, and ensuring the overall quality, safety, and efficacy of ivermectin products.

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